molecular formula C19H14ClF3N4O2 B274072 4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide

4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide

Cat. No. B274072
M. Wt: 422.8 g/mol
InChI Key: QPRFPNXSPLHEGF-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis and inhibiting cell proliferation. The antibacterial and antifungal activities of the compound may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide can induce apoptosis in cancer cells and inhibit their proliferation. The compound has also been found to exhibit antibacterial and antifungal activities. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide in lab experiments include its potential applications in various fields, its ability to induce apoptosis in cancer cells, and its antibacterial and antifungal activities. However, the limitations of using this compound include the lack of understanding of its exact mechanism of action and the potential toxicity of the compound.

Future Directions

There are several future directions for the study of 4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide. These include further investigation of its mechanism of action, optimization of the synthesis method, and exploration of its potential use in other fields such as imaging and sensing. In addition, the compound could be further studied for its potential use in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, 4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide involves the reaction of 4-chlorobenzohydrazide with 2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain a pure compound.

Scientific Research Applications

4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide has been extensively studied in scientific research due to its potential applications in various fields. It has been found to exhibit anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide

Molecular Formula

C19H14ClF3N4O2

Molecular Weight

422.8 g/mol

IUPAC Name

4-chloro-N-[(E)-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)ethylidene]amino]benzamide

InChI

InChI=1S/C19H14ClF3N4O2/c1-11-15(18(29)27(26-11)14-5-3-2-4-6-14)16(19(21,22)23)24-25-17(28)12-7-9-13(20)10-8-12/h2-10,15H,1H3,(H,25,28)/b24-16+

InChI Key

QPRFPNXSPLHEGF-LFVJCYFKSA-N

Isomeric SMILES

CC1=NN(C(=O)C1/C(=N\NC(=O)C2=CC=C(C=C2)Cl)/C(F)(F)F)C3=CC=CC=C3

SMILES

CC1=NN(C(=O)C1C(=NNC(=O)C2=CC=C(C=C2)Cl)C(F)(F)F)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=O)C1C(=NNC(=O)C2=CC=C(C=C2)Cl)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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